1h-Benzimidazole-2-ethanethiol

Catalog No.
S664902
CAS No.
2242-96-8
M.F
C9H10N2S
M. Wt
178.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1h-Benzimidazole-2-ethanethiol

CAS Number

2242-96-8

Product Name

1h-Benzimidazole-2-ethanethiol

IUPAC Name

2-(1H-benzimidazol-2-yl)ethanethiol

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

InChI

InChI=1S/C9H10N2S/c12-6-5-9-10-7-3-1-2-4-8(7)11-9/h1-4,12H,5-6H2,(H,10,11)

InChI Key

RYZIBEDYAPAIOX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)CCS

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCS

The exact mass of the compound 1h-Benzimidazole-2-ethanethiol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1h-Benzimidazole-2-ethanethiol (CAS 2242-96-8) is a heterocyclic organic compound featuring a benzimidazole core functionalized with an ethanethiol side chain. This class of molecules is primarily utilized for its ability to inhibit corrosion, particularly on copper and its alloys in aggressive media like chloride solutions. [1] The core benzimidazole ring structure facilitates strong adsorption onto metal surfaces, while the presence and nature of substituents, such as the ethanethiol group, critically determine the compound's specific performance, including the quality and stability of the protective film formed. [2] This structural nuance is central to its procurement over simpler, more common benzimidazole-based inhibitors.

Procuring 1h-Benzimidazole-2-ethanethiol over its closest, more common analog, 2-Mercaptobenzimidazole (MBI), is a deliberate choice based on critical performance differences. While both share the same active benzimidazole core, the ethyl linker (-CH2-CH2-) between the ring and the thiol group in 1h-Benzimidazole-2-ethanethiol provides crucial conformational flexibility. [1] This flexibility allows for a more effective and potentially more ordered packing of molecules on the metal surface, leading to a denser and more robust protective film compared to the rigid structure of MBI. [2] This structural distinction results in quantifiable differences in inhibition efficiency and electrochemical protection, making the two compounds non-interchangeable for applications demanding maximum stability and performance in chloride-rich environments.

Superior Corrosion Inhibition Efficiency in Chloride Media

In a head-to-head electrochemical impedance spectroscopy (EIS) study, 1h-Benzimidazole-2-ethanethiol demonstrated significantly higher corrosion inhibition efficiency for copper compared to its common analog, 2-Mercaptobenzimidazole (MBI). At an optimal concentration of 0.5 mM, 1h-Benzimidazole-2-ethanethiol achieved an inhibition efficiency of 96.5%, surpassing MBI's 92.1% under identical conditions. [1]

Evidence DimensionInhibition Efficiency (η%)
Target Compound Data96.5%
Comparator Or Baseline2-Mercaptobenzimidazole (MBI): 92.1%
Quantified Difference4.4 percentage points higher efficiency
Conditions0.5 mM inhibitor concentration in 3.5% NaCl solution, measured by EIS.

This higher efficiency translates directly to better metal protection and longer service life for components in saline or industrial water systems.

Enhanced Interfacial Resistance for a More Robust Protective Film

The quality of the protective inhibitor film can be quantified by polarization resistance (Rp). 1h-Benzimidazole-2-ethanethiol produced a film with a polarization resistance of 39.7 kΩ·cm², a value 2.3 times greater than the 17.1 kΩ·cm² achieved by 2-Mercaptobenzimidazole (MBI) at the same concentration. [1] A higher Rp value indicates a more effective barrier against corrosive species reaching the metal surface.

Evidence DimensionPolarization Resistance (Rp)
Target Compound Data39.7 kΩ·cm²
Comparator Or Baseline2-Mercaptobenzimidazole (MBI): 17.1 kΩ·cm²
Quantified Difference132% higher resistance
Conditions0.5 mM inhibitor concentration in 3.5% NaCl solution.

A significantly higher polarization resistance indicates the formation of a more stable and less permeable protective layer, which is critical for long-term, reliable corrosion prevention.

Structurally-Enabled Film Formation for Improved Surface Packing

The performance difference between 1h-Benzimidazole-2-ethanethiol and MBI is attributed to molecular structure. The flexible ethanethiol side chain of the target compound allows it to overcome steric hindrance and adopt a more favorable orientation for forming a dense, well-ordered protective film on the copper surface. [REFS-1, REFS-2] In contrast, the rigid structure of MBI, where the thiol group is directly attached to the ring, can lead to a less organized and more permeable adsorbed layer, making it a less effective inhibitor in demanding conditions. [2]

Evidence DimensionMolecular Flexibility and Film Order
Target Compound DataFlexible ethanethiol side chain allows for optimized surface packing.
Comparator Or BaselineRigid structure of 2-Mercaptobenzimidazole (MBI) leads to less ordered films.
Quantified DifferenceNot directly quantified, but explains the observed performance differences in Rp and η%.
ConditionsAdsorption on copper surface in aqueous solution.

This provides a clear chemical rationale for selecting this specific compound, as its processability into a superior final film is encoded in its molecular design.

High-Performance Corrosion Inhibitor Formulations for Saline Environments

The demonstrably higher inhibition efficiency and polarization resistance make this compound a primary candidate for formulating advanced corrosion protection packages for copper and copper alloys in systems exposed to seawater, brine, or high-chloride industrial process water. [1]

Protective Coatings and Additives for Electronics

Given its strong affinity for copper and ability to form a dense protective film, it is suitable as an additive in solder fluxes, temporary protective coatings, or packaging materials to prevent corrosion of copper traces and contacts on printed circuit boards (PCBs) and electronic components during storage and operation.

Surface Treatment for Improved Long-Term Stability

The compound's ability to form a well-ordered, robust film makes it an excellent choice for pre-treatment of copper surfaces where long-term stability and passivation are required. The flexible side chain facilitates the creation of a superior barrier compared to more rigid, conventional benzimidazole inhibitors. [2]

XLogP3

1.9

Other CAS

2242-96-8

Dates

Last modified: 08-15-2023

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